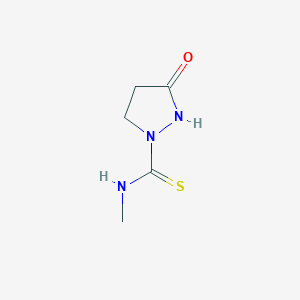

N-methyl-3-oxopyrazolidine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

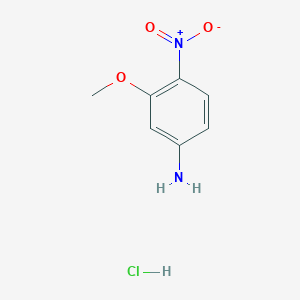

N-methyl-3-oxopyrazolidine-1-carbothioamide, also known as MOMC, is an organic compound with the molecular formula C5H9N3OS . It has a molecular weight of 159.21 .

Molecular Structure Analysis

The linear formula of this compound is C5H9N3OS . For more detailed structural analysis, you may refer to resources that provide NMR, HPLC, LC-MS, UPLC data .Physical And Chemical Properties Analysis

This compound is a solid compound . For more detailed physicochemical property data, you may refer to resources that provide estimated data based on reliable QSPR and ANN .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

N-methyl-3-oxopyrazolidine-1-carbothioamide is involved in complex chemical reactions leading to the synthesis of various compounds. For instance, its derivatives have been prepared through reactions with amines and hydrazine, resulting in macrocyclization and the creation of thiosemicarbazone derivatives and macrocyclic thioureas. These processes are crucial for developing compounds with potential applications in materials science and pharmaceutical chemistry (Fukada et al., 1994).

Antimicrobial Properties

Research has indicated that this compound derivatives possess significant antibacterial activities. Novel derivatives synthesized through cyclization reactions have shown promise in combating bacterial infections, highlighting their potential as leads for developing new antibacterial agents (Pitucha et al., 2010).

Antifungal Applications

Synthesized derivatives of this compound have also demonstrated potent antifungal activities. Through earmark reactions, compounds have been developed to target fungal pathogens such as Aspergillus niger and Candida albicans, showcasing their utility in addressing fungal infections and diseases (Gupta & Gupta, 2016).

Anticancer Potential

The compound and its derivatives have been explored for their anticancer properties. Through efficient synthesis and molecular docking, certain derivatives have exhibited promising cytotoxic activities against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. Computational studies further support these findings, indicating their binding affinities to cancer-related targets (Sayed et al., 2019).

Neuroprotective and Anticonvulsant Effects

Studies have also revealed the neuroprotective and anticonvulsant effects of this compound derivatives. These compounds have been synthesized and tested for their efficacy in seizure models, offering insights into their potential use in treating neurological disorders and epilepsy (Beyhan et al., 2017).

MAO-Inhibitory Activity

Furthermore, derivatives have been evaluated for their monoamine oxidase (MAO) inhibitory activity, which is relevant for treating depression and neurodegenerative diseases. Compounds designed as mycobactin analogs showed spectrum activity against MAO-A and MAO-B, highlighting their potential in psychiatric and neurological therapeutics (Jayaprakash et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

N-methyl-3-oxopyrazolidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-6-5(10)8-3-2-4(9)7-8/h2-3H2,1H3,(H,6,10)(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOPAKBBMPCPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

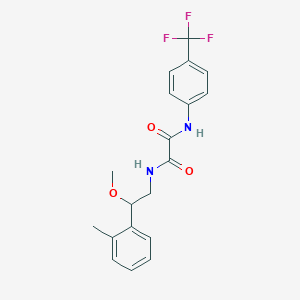

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2691400.png)

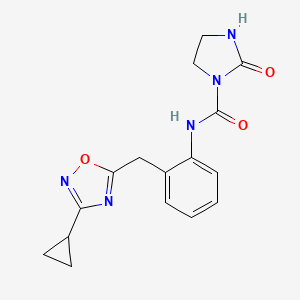

![N-(4-ethylphenyl)-2-((4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2691405.png)

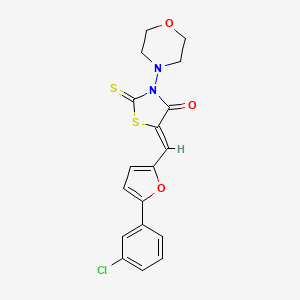

![4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2691406.png)

![1-(4-Hydroxy-piperidin-4-ylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B2691417.png)